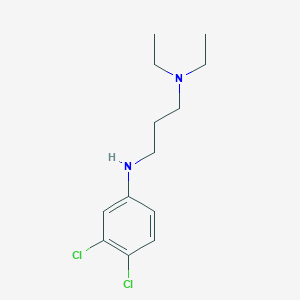
N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a diethylpropane-1,3-diamine backbone, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine typically involves the following steps:
Nitration of 1,2-dichlorobenzene: This step produces 1,2-dichloro-4-nitrobenzene.
Hydrogenation: The nitro group is reduced to form 3,4-dichloroaniline.
Acylation: The amine group of 3,4-dichloroaniline is acylated with propanoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the production of herbicides and other agrochemicals
作用機序
The mechanism of action of N3-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine involves its interaction with specific molecular targets, leading to the inhibition of certain biochemical pathways. For example, it can inhibit photosynthesis by blocking the electron transport chain in photosystem II, thereby preventing the conversion of light energy into chemical energy .
類似化合物との比較
Similar Compounds
N-(3,4-Dichlorophenyl)propanamide: Similar structure but different functional groups.
N-(3,4-Dichlorophenyl)malonamate: Contains a malonamate group instead of a diethylpropane-1,3-diamine backbone
Uniqueness
N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine is unique due to its specific combination of dichlorophenyl and diethylpropane-1,3-diamine groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective.
特性
CAS番号 |
74474-01-4 |
|---|---|
分子式 |
C13H20Cl2N2 |
分子量 |
275.21 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H20Cl2N2/c1-3-17(4-2)9-5-8-16-11-6-7-12(14)13(15)10-11/h6-7,10,16H,3-5,8-9H2,1-2H3 |
InChIキー |
PDBVESYQNKJFQH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



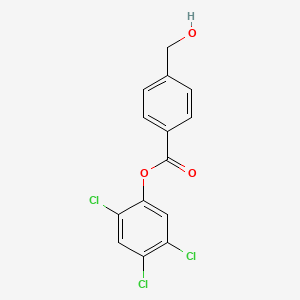
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
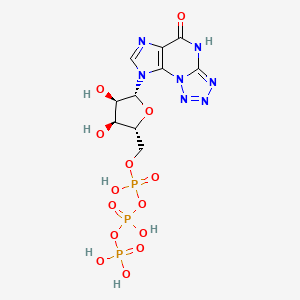
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
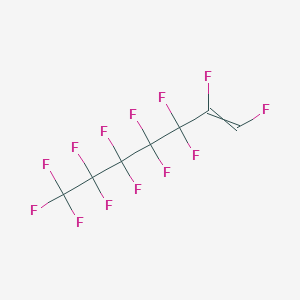
![Diethyl [(diethoxyphosphanyl)methyl]phosphonate](/img/structure/B14454236.png)
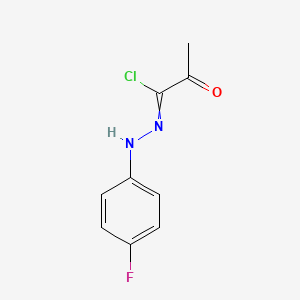
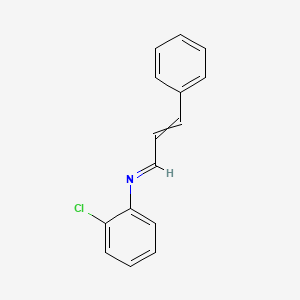
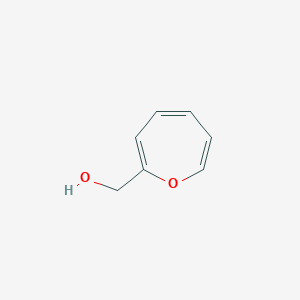
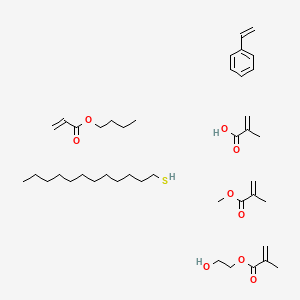
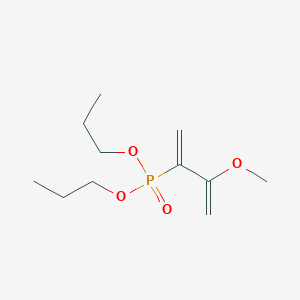
![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
